Hydroxy Itraconazole

Beschreibung

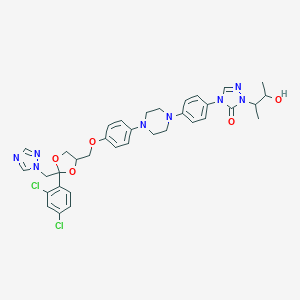

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920835 | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112559-91-8 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Analysis of Hydroxyitraconazole: The Primary Metabolite of Itraconazole

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydroxyitraconazole (B3325177), the principal active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). The document details its formation, pharmacological significance, comparative pharmacokinetics, and the analytical methodologies used for its quantification.

Introduction to Itraconazole Metabolism

Itraconazole is a triazole antifungal agent that undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] This biotransformation process results in the formation of several metabolites, with hydroxyitraconazole being the most significant in terms of both concentration and antifungal activity.[4][5] The plasma concentrations of hydroxyitraconazole are often found to be two to three times higher than those of the parent drug, itraconazole.[4]

Pharmacological Significance of Hydroxyitraconazole

A crucial aspect of itraconazole's therapeutic efficacy is that its primary metabolite, hydroxyitraconazole, also possesses considerable antifungal activity.[4][6] In vitro studies have demonstrated that the antifungal potency of hydroxyitraconazole is comparable to that of itraconazole itself.[4] This intrinsic activity of the metabolite contributes significantly to the overall clinical effectiveness of itraconazole, particularly in the treatment of systemic fungal infections.[4][6] Consequently, therapeutic drug monitoring for itraconazole often considers the combined concentrations of both the parent drug and its active metabolite.[7] For effective prophylaxis in patients with hematological malignancies, a pre-dose target plasma concentration of 0.5 mg/L or higher for itraconazole has been suggested, with hydroxyitraconazole concentrations typically being higher than the parent compound.[8]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of itraconazole and hydroxyitraconazole have been well-characterized. At steady state, following a 200 mg twice-daily oral dose, the maximum serum concentration (Cmax) of hydroxyitraconazole is approximately twice that of the parent drug.[9] The area under the concentration-time curve (AUC) for hydroxyitraconazole is also significantly greater than that of itraconazole, indicating a higher overall exposure.[9][10]

Below is a summary of steady-state pharmacokinetic parameters for itraconazole and hydroxyitraconazole in various biological matrices from healthy volunteers receiving 200 mg of itraconazole twice daily.[9]

| Parameter | Itraconazole | Hydroxyitraconazole |

| Plasma | ||

| Cmax (μg/mL) | 2.1 ± 0.8 | 3.3 ± 1.0 |

| AUC (0-24h) (μg·h/mL) | 34.4 | 60.2 |

| Half-life (h) | 23.1 | 37.2 |

| Epithelial Lining Fluid (ELF) | ||

| Cmax (μg/mL) | 0.5 ± 0.7 | 1.0 ± 0.9 |

| AUC (0-24h) (μg·h/mL) | 7.4 | 18.9 |

| Half-life (h) | 33.2 | 48.3 |

| Alveolar Cells (AC) | ||

| Cmax (μg/mL) | 5.5 ± 2.9 | 6.6 ± 3.1 |

| AUC (0-24h) (μg·h/mL) | 101 | 134 |

| Half-life (h) | 15.7 | 45.6 |

Data presented as mean ± standard deviation.

Metabolic Pathway of Itraconazole

The primary metabolic pathway of itraconazole involves the hydroxylation of the sec-butyl side chain, catalyzed by CYP3A4, to form hydroxyitraconazole.[1][2] Itraconazole is also metabolized to other, less prominent metabolites such as keto-itraconazole and N-desalkyl-itraconazole.[2][5]

Caption: Metabolic conversion of itraconazole.

Experimental Protocols for Quantification

The simultaneous determination of itraconazole and hydroxyitraconazole in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and validated method for this purpose.[11][12]

A. Sample Preparation (Protein Precipitation) [12]

-

To 100 µL of a plasma sample in a 96-well plate, add 50 µL of an internal standard solution (e.g., 100 ng/mL of deuterated itraconazole and hydroxyitraconazole in methanol).

-

Add 400 µL of a precipitation solvent (e.g., 0.5% formic acid in acetonitrile) to precipitate the plasma proteins.

-

Vortex the plate for 1 minute at 1800 rpm in 10-second intervals.

-

Centrifuge the plate at 3500 rpm for 5 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

B. Chromatographic and Mass Spectrometric Conditions [11][12]

-

Chromatographic Column: A reverse-phase C18 column (e.g., Capcell Pak C18 MG III, 100 x 2 mm, 5 µm or Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) is typically used for separation.[11][12]

-

Mobile Phase: A common mobile phase consists of a gradient of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid) and an organic component (e.g., 0.1% formic acid in acetonitrile).[12]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the positive ionization, multiple reaction monitoring (MRM) mode.[11] The protonated ions of the analytes and internal standards are monitored.

C. Method Validation [11][12][13]

A validated method should demonstrate acceptable linearity, accuracy, precision, recovery, and stability. For instance, a validated LC-MS/MS method has shown a lower limit of quantification of 1 ng/mL for both itraconazole and hydroxyitraconazole using a 100 µL plasma sample, with a linear range of 1-500 ng/mL.[11] The intra- and inter-batch precision for quality control samples are typically less than 15%.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of itraconazole and hydroxyitraconazole in plasma samples.

Caption: Workflow for itraconazole analysis.

Conclusion

Hydroxyitraconazole is the primary and pharmacologically active metabolite of itraconazole. Its significant contribution to the overall antifungal effect of the parent drug necessitates its consideration in both clinical practice and drug development. The higher plasma concentrations and comparable in vitro activity of hydroxyitraconazole underscore its importance in the therapeutic efficacy of itraconazole. Robust and validated analytical methods, such as LC-MS/MS, are essential for the accurate quantification of both compounds, enabling effective therapeutic drug monitoring and pharmacokinetic research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does metabolite matter? Defining target itraconazole and hydroxy-itraconazole serum concentrations for blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]

- 9. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Spectrum of Hydroxy Itraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy itraconazole (B105839) is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. Formed in the liver, it circulates in the bloodstream at concentrations often exceeding the parent drug and contributes significantly to the overall antifungal effect. This technical guide provides an in-depth analysis of the antifungal spectrum of hydroxy itraconazole, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action. Generally, the in vitro potency of this compound is considered equivalent to that of itraconazole for most fungi, though some species-specific differences have been observed.[1][2] This document serves as a comprehensive resource for researchers and professionals involved in antifungal drug development and evaluation.

Quantitative Antifungal Spectrum of this compound

The in vitro activity of this compound has been evaluated against a wide range of pathogenic fungi. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound compared to its parent compound, itraconazole, against a large panel of clinical fungal isolates.[1] The data reveals a broad spectrum of activity, with notable efficacy against various species of Candida, Aspergillus, and Trichophyton.

Table 1: Comparative In Vitro Activity of Itraconazole and this compound against Yeast Isolates [1]

| Fungus | n | IC50 Difference (log2 dilutions, Itraconazole vs. This compound) | ||||||

| ≤-3 | -2 | -1 | 0 | 1 | 2 | ≥3 | ||

| Candida albicans | 698 | 2.7% | 17.6% | 11.0% | 62.5% | 4.2% | 0.7% | 1.3% |

| Candida glabrata | 206 | 26.7% | 5.3% | 6.3% | 34.0% | 16.0% | 3.9% | 7.8% |

| Candida krusei | 50 | 2.0% | 12.0% | 18.0% | 42.0% | 22.0% | 4.0% | 0.0% |

| Candida lusitaniae | 24 | 0.0% | 0.0% | 4.2% | 79.2% | 8.3% | 0.0% | 8.3% |

| Candida parapsilosis | 46 | 4.3% | 8.7% | 2.2% | 69.6% | 4.3% | 0.0% | 10.9% |

| Candida tropicalis | 69 | 10.1% | 14.5% | 10.1% | 42.0% | 20.3% | 2.9% | 0.0% |

| Other Candida spp. | 25 | 8.0% | 16.0% | 24.0% | 40.0% | 12.0% | 0.0% | 0.0% |

Table 2: Comparative In Vitro Activity of Itraconazole and this compound against Mould and Dermatophyte Isolates [1]

| Fungus | n | IC50 Difference (log2 dilutions, Itraconazole vs. This compound) | ||||||

| ≤-3 | -2 | -1 | 0 | 1 | 2 | ≥3 | ||

| Aspergillus fumigatus | 14 | 0.0% | 7.1% | 7.1% | 50.0% | 21.4% | 14.3% | 0.0% |

| Other Aspergillus spp. | 21 | 0.0% | 15.0% | 5.0% | 55.0% | 20.0% | 0.0% | 5.0% |

| Trichophyton mentagrophytes | 18 | 5.6% | 44.4% | 5.6% | 38.9% | 5.6% | 0.0% | 0.0% |

| Trichophyton rubrum | 11 | 18.2% | 0.0% | 9.1% | 72.7% | 0.0% | 0.0% | 0.0% |

| Other Trichophyton spp. | 14 | 0.0% | 7.1% | 0.0% | 85.7% | 7.1% | 0.0% | 0.0% |

| Trichosporon spp. | 109 | 3.7% | 7.3% | 15.6% | 58.7% | 11.0% | 2.8% | 0.9% |

Note: A negative value indicates that itraconazole had a lower IC50 (was more potent) than this compound.

While the antifungal potency of itraconazole and its hydroxy metabolite are largely similar, approximately one-quarter of C. glabrata and T. mentagrophytes isolates were found to be less susceptible to this compound than to itraconazole.[1][2]

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 for yeasts and M38 for filamentous fungi.[3][4][5][6][7][8][9][10][11][12]

A generalized protocol is as follows:

-

Preparation of Antifungal Agents: Stock solutions of this compound and itraconazole are prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in the test medium to achieve the desired final concentrations.

-

Inoculum Preparation:

-

Yeasts: Fungal isolates are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline and adjusted spectrophotometrically to a standardized cell density.

-

Moulds: Conidia are harvested from agar cultures and suspended in a sterile solution containing a wetting agent (e.g., 0.05% sodium dodecyl sulphate) to prevent clumping. The suspension is then adjusted to the desired concentration.[1]

-

-

Microdilution Plate Setup: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted antifungal agents. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

-

Incubation: The microtiter plates are incubated at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 24, 48, or 72 hours), depending on the fungal species being tested.[1]

-

Endpoint Determination: The minimum inhibitory concentration (MIC) or IC50 is determined. This can be done visually by observing the lowest concentration of the drug that causes a significant inhibition of growth compared to the control, or spectrophotometrically by measuring the optical density of the wells.[1] Some studies also employ colorimetric assays, such as the MTT assay, to determine cell viability.[13]

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis

Itraconazole and this compound share the same mechanism of action. They are both potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[14][15][16][17][18] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[14][16][17][18] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the cell membrane, ultimately leading to fungal cell death.[16][17][18]

Caption: Inhibition of lanosterol 14-α-demethylase by itraconazole and this compound.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates the typical workflow for determining the in vitro antifungal susceptibility of a fungal isolate.

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

Conclusion

This compound demonstrates a broad spectrum of antifungal activity that is largely comparable to its parent drug, itraconazole.[1][2] While minor differences in potency against specific fungal species exist, its significant contribution to the overall in vivo antifungal effect of itraconazole therapy is undeniable. The standardized methodologies for antifungal susceptibility testing provide a robust framework for the continued evaluation of this and other antifungal compounds. A thorough understanding of its antifungal spectrum and mechanism of action is crucial for the development of new therapeutic strategies and the effective clinical management of fungal infections.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. njccwei.com [njccwei.com]

- 6. intertekinform.com [intertekinform.com]

- 7. Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts - BioSpace [biospace.com]

- 8. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. intertekinform.com [intertekinform.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. - References - Scientific Research Publishing [scirp.org]

- 12. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Itraconazole: pharmacokinetics and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. nbinno.com [nbinno.com]

The Central Role of CYP3A4 in Hydroxy Itraconazole Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a potent triazole antifungal agent, undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. A key metabolic pathway is the formation of hydroxy itraconazole (OH-ITZ), a major and pharmacologically active metabolite. This technical guide provides an in-depth analysis of the critical role of CYP3A4 in the hydroxylation of itraconazole. It consolidates quantitative kinetic data, details experimental methodologies for studying this biotransformation, and presents visual representations of the metabolic pathways and experimental workflows. Understanding the nuances of this interaction is paramount for predicting drug-drug interactions, optimizing therapeutic regimens, and guiding the development of new chemical entities that may be subject to or perpetrators of CYP3A4-mediated interactions.

Introduction

Itraconitraconazole is a widely used antifungal drug for the treatment of various fungal infections[1]. Its clinical efficacy and potential for drug-drug interactions (DDIs) are significantly influenced by its complex metabolism. The primary enzyme responsible for the biotransformation of itraconazole is CYP3A4, a member of the cytochrome P450 superfamily predominantly found in the liver and intestine[1][2][3]. The hydroxylation of itraconazole to this compound is a principal metabolic route, resulting in a metabolite that not only possesses antifungal activity comparable to the parent drug but also contributes significantly to the potent inhibition of CYP3A4[2][4][5][6].

This guide will explore the multifaceted role of CYP3A4 in the formation of this compound, addressing the stereoselectivity of the metabolism, the kinetic parameters governing the interaction, and the subsequent impact on CYP3A4 inhibition.

The Metabolic Pathway of Itraconazole via CYP3A4

CYP3A4 catalyzes the conversion of itraconazole to several metabolites, with this compound being the most prominent in plasma[7]. The metabolic cascade can further lead to the formation of keto-itraconazole and N-desalkyl-itraconazole[1][4]. The formation of these metabolites is a critical determinant of both the therapeutic and inhibitory profile of itraconazole.

Caption: Metabolic pathway of itraconazole mediated by CYP3A4.

Quantitative Analysis of CYP3A4-Mediated Itraconazole Metabolism

The interaction between itraconazole, its metabolites, and CYP3A4 has been characterized by several key kinetic parameters. These values are crucial for building predictive models of drug metabolism and interaction.

Table 1: In Vitro Kinetic Parameters for Itraconazole and its Metabolites with CYP3A4 [4][8]

| Compound | Unbound Km (nM) | Intrinsic Clearance (CLint) (mL/min/nmol CYP3A4) |

| Itraconazole (ITZ) | 3.9 | 69.3 |

| This compound (OH-ITZ) | 27 | 19.8 |

| Keto-Itraconazole | 1.4 | 62.5 |

Table 2: In Vitro Inhibition Constants (Ki and IC50) for Itraconazole and its Metabolites against CYP3A4 [4][8]

| Compound | Unbound Ki (nM) | Unbound IC50 (nM) |

| Itraconazole (ITZ) | 1.3 | 6.1 |

| This compound (OH-ITZ) | 14.4 | 4.6 |

| Keto-Itraconazole | Not Reported | 7.0 |

| N-desalkyl-Itraconazole (ND-ITZ) | Not Reported | 0.4 |

IC50 values were determined using midazolam hydroxylation as a probe reaction in human liver microsomes.

Stereoselectivity of Itraconazole Metabolism

Itraconazole is administered as a racemic mixture of four stereoisomers. Research has demonstrated that the metabolism of itraconazole by CYP3A4 is highly stereoselective. Specifically, only the (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ isomers are metabolized by CYP3A4 to form hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ[9][10]. In contrast, the (2S,4R,2'R)-ITZ and (2S,4R,2'S)-ITZ isomers do not undergo metabolism by CYP3A4, although all four stereoisomers are potent inhibitors of the enzyme[9][10]. This stereoselectivity has significant implications for the pharmacokinetic profile of itraconazole and its metabolites in vivo.

Experimental Protocols for Assessing CYP3A4-Mediated Metabolism

The characterization of itraconazole metabolism by CYP3A4 relies on a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters of itraconazole hydroxylation by CYP3A4.

Methodology:

-

Enzyme Source: Recombinant human CYP3A4 expressed in insect microsomes (Supersomes) or human liver microsomes (HLM) are commonly used[11][12].

-

Incubation: Itraconazole (at a range of concentrations, e.g., 0.2-15 µM) is incubated with the enzyme source in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C[11][12].

-

Cofactor: The reaction is initiated by the addition of an NADPH-generating system[11].

-

Reaction Quenching: After a specified incubation time, the reaction is stopped by adding a solvent such as ice-cold acetonitrile (B52724) or ethyl acetate[1][11].

-

Analysis: The formation of this compound and other metabolites is quantified using analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[1][12].

Caption: General workflow for in vitro itraconazole metabolism studies.

In Vivo Studies in Healthy Volunteers

Objective: To investigate the pharmacokinetics of itraconazole and its metabolites and to assess the extent of CYP3A4 inhibition in a clinical setting.

Methodology:

-

Study Design: Healthy volunteers receive single or multiple oral doses of itraconazole (e.g., 100 mg for 7 days)[13][14][15].

-

Sample Collection: Blood samples are collected at various time points before and after drug administration[13][14][15].

-

Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis[13].

-

Bioanalysis: Plasma concentrations of itraconazole and its metabolites (hydroxy-ITZ, keto-ITZ, and ND-ITZ) are determined using a validated LC-MS/MS method[13][14][15].

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, AUC, and half-life are calculated for the parent drug and its metabolites.

-

CYP3A4 Inhibition Assessment: The in vivo inhibition of CYP3A4 is often assessed by the co-administration of a sensitive CYP3A4 probe substrate, such as midazolam, and measuring the changes in its clearance[16].

Contribution of this compound to CYP3A4 Inhibition

A critical aspect of itraconazole's clinical profile is its potent inhibition of CYP3A4, which can lead to significant DDIs. Studies have shown that it is not just the parent drug but also its metabolites, including this compound, that contribute substantially to the overall inhibitory effect[4][7][8][13]. The unbound plasma concentrations of itraconazole are often lower than its in vitro Ki value, suggesting that the parent drug alone cannot account for the observed in vivo inhibition[4]. The formation of inhibitory metabolites, particularly this compound, which circulates at concentrations equal to or higher than the parent drug, helps to explain this discrepancy[7]. The combined inhibitory effect of itraconazole and its metabolites leads to a more pronounced and sustained inhibition of CYP3A4[13][16].

Conclusion

The formation of this compound is a pivotal event in the disposition of itraconazole, governed by the catalytic activity of CYP3A4. This process is characterized by specific kinetic parameters and pronounced stereoselectivity. The resulting metabolite, this compound, is not merely an inactive byproduct but a significant contributor to both the antifungal efficacy and the potent CYP3A4 inhibitory profile of itraconazole therapy. A thorough understanding of the intricate relationship between itraconazole, its metabolites, and CYP3A4, as detailed in this guide, is essential for drug development professionals and clinicians to anticipate and manage the complex DDI landscape associated with this important antifungal agent. The experimental protocols and quantitative data presented herein provide a solid foundation for further research and for the development of predictive models to optimize the clinical use of itraconazole and to inform the development of future drugs that may interact with CYP3A4.

References

- 1. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]

- 9. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] STEREOCHEMICAL ASPECTS OF ITRACONAZOLE METABOLISM IN VITRO AND IN VIVO | Semantic Scholar [semanticscholar.org]

- 11. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 14. Scholars@Duke publication: Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. [scholars.duke.edu]

- 15. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetic Profile of Hydroxy Itraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in vivo, leading to the formation of a major active metabolite, hydroxy itraconazole.[1][2][3] This metabolite not only contributes significantly to the overall antifungal effect but also possesses potent inhibitory activity against the cytochrome P450 3A4 (CYP3A4) enzyme system, similar to the parent drug.[4][5] Consequently, understanding the in vivo pharmacokinetics of this compound is crucial for optimizing the therapeutic efficacy and managing potential drug-drug interactions of itraconazole. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, including its metabolic generation, key pharmacokinetic parameters, and the experimental methodologies used for its characterization.

Metabolic Pathway of Itraconazole to this compound

Itraconazole is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme, predominantly in the liver and intestines.[4][6][7] The hydroxylation of the methylpropyl side chain of itraconazole results in the formation of this compound.[6] This metabolic conversion is a critical step in the biotransformation of itraconazole. Beyond this primary metabolite, further metabolism of itraconazole can occur, leading to other metabolites such as keto-itraconazole and N-desalkyl-itraconazole.[1][8]

In Vivo Pharmacokinetics of this compound

This compound generally exhibits a pharmacokinetic profile that is closely correlated with that of the parent drug, itraconazole.[2][9] In humans, plasma concentrations of this compound are often equal to or even higher than those of itraconazole.[1] The pharmacokinetic parameters of this compound, including its maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), have been characterized in various studies.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from selected in vivo studies in humans and animals.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects Following Oral Administration of Itraconazole

| Dose of Itraconazole | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 100 mg for 7 days | Not Specified | ~400 (steady state) | Not Reported | Not Reported | Longer than itraconazole | [1] |

| 200 mg single dose | Nanocrystal | Not Reported | Not Reported | Dose-dependent | Dose-dependent | [10][11] |

| 200 mg multiple doses | Nanocrystal | 1790 ± 210 (steady state) | Not Reported | Not Reported | >150 (at 300 mg dose) | [10][11][12] |

| 200 mg b.i.d. for 5 days | Oral Solution | 3300 ± 1000 (steady state) | 4 | 60200 | 37.2 | [13] |

Table 2: Pharmacokinetic Parameters of this compound in Special Human Populations

| Population | Itraconazole Dose & Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Hematopoietic Cell Transplant Recipients | 200 mg IV Nanocrystal | Not Reported | Not Reported | Not Reported | Not Reported | [12][14] |

| Pediatric Cystic Fibrosis & BMT Patients | Oral Solution | Not Reported | Not Reported | Not Reported | Not Reported | [15] |

Table 3: Pharmacokinetic Parameters of this compound in Animals

| Species | Itraconazole Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Rats | 5 & 40 mg/kg duodenal | Dose-dependent | Not Reported | Dose-dependent | Not Reported | [4] |

| Rats | 30 mg/kg IV | Not Reported | Not Reported | Not Reported | Not Reported | [16] |

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of this compound's pharmacokinetic profile relies on well-defined experimental protocols. A typical workflow involves drug administration, serial blood sampling, and bioanalytical quantification.

General Experimental Workflow

Detailed Methodologies

1. Subject Selection and Ethical Considerations:

-

Studies are typically conducted in healthy adult volunteers or specific patient populations.[1][12][14]

-

Inclusion and exclusion criteria are rigorously defined.

-

All studies must receive approval from an ethics committee, and all subjects must provide informed consent.[10]

2. Drug Administration:

-

Itraconazole is administered via the intended clinical route, most commonly orally (capsules or solution) or intravenously.[4][10][11]

-

For oral administration, the effect of food is often investigated (fed vs. fasted states).[7]

-

Dosing can be a single administration or multiple doses to achieve steady-state concentrations.[10][11]

3. Blood Sample Collection:

-

Venous blood samples are collected at predetermined time points before and after drug administration.[10][11]

-

A typical sampling schedule for a single dose study might include pre-dose, and then multiple time points post-dose to capture the absorption, distribution, and elimination phases (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours).[10]

-

For multiple-dose studies, trough concentrations are often measured before each dose, with a full pharmacokinetic profile determined after the final dose.[10]

-

Blood is collected in tubes containing an anticoagulant, such as heparin.[10]

4. Sample Processing and Storage:

-

Blood samples are centrifuged to separate the plasma.[10]

-

The resulting plasma is transferred to labeled tubes and stored frozen (typically at -20°C or -80°C) until analysis to ensure analyte stability.[10]

5. Bioanalytical Method for Quantification:

-

Concentrations of itraconazole and this compound in plasma are determined using validated bioanalytical methods.

-

High-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.[10][17][18]

-

These methods are validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.[18][19] The lower limits of quantification (LLOQ) for itraconazole and hydroxy-itraconazole are typically in the low ng/mL range.[12][14]

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[10][11]

-

Key parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), elimination rate constant (λz), and terminal half-life (t1/2).[10]

Conclusion

The in vivo pharmacokinetics of this compound are intrinsically linked to those of its parent compound, itraconazole. As a major, active metabolite, its formation via CYP3A4-mediated metabolism and its own potent inhibitory effects on this enzyme system are of significant clinical importance. A thorough understanding of its pharmacokinetic profile, obtained through rigorous experimental protocols, is essential for the safe and effective use of itraconazole, particularly in the context of polypharmacy where the risk of drug-drug interactions is heightened. The data and methodologies presented in this guide serve as a valuable resource for researchers and clinicians involved in the study and clinical application of this important antifungal agent.

References

- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]

- 6. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Population pharmacokinetics of itraconazole and its active metabolite hydroxy-itraconazole in paediatric cystic fibrosis and bone marrow transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dose-Dependent Pharmacokinetics of Itraconazole after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. researchgate.net [researchgate.net]

A Deep Dive into the Structural and Functional Nuances of Itraconazole and its Active Metabolite, Hydroxy Itraconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between the antifungal agent itraconazole (B105839) and its major active metabolite, hydroxy itraconazole. This document delves into their chemical structures, metabolic relationship, comparative physicochemical and pharmacokinetic properties, and in vitro antifungal activity. Detailed experimental protocols for their analysis and characterization are also provided to support further research and development in this area.

Core Structural Difference and Metabolic Transformation

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal metabolic pathway involves the hydroxylation of the sec-butyl side chain of the triazolone moiety, resulting in the formation of this compound.[1][2] This seemingly minor structural modification—the addition of a hydroxyl (-OH) group—has significant implications for the compound's biological properties.

The chemical structures of both compounds are presented below:

-

Itraconazole: A complex molecule characterized by a dioxolane ring, a triazole ring, and a piperazine (B1678402) ring, with a dichlorophenyl tail.

-

This compound: Structurally identical to itraconazole, with the exception of a hydroxyl group on the sec-butyl chain.

The metabolic conversion of itraconazole to this compound is a critical aspect of its pharmacology, as the metabolite itself exhibits potent antifungal activity.[3][4]

Comparative Data Summary

The following tables summarize the key quantitative data comparing itraconazole and its hydroxy metabolite.

Table 1: Physicochemical Properties

| Property | Itraconazole | This compound | Reference |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₈Cl₂N₈O₅ | [5][6] |

| Molecular Weight | 705.64 g/mol | 721.64 g/mol | [5][6] |

| LogP (octanol-water) | 5.66 | Not explicitly found, but expected to be slightly lower due to the hydroxyl group. | [7] |

| Protein Binding | >99.8% | >99% | [2][7] |

Table 2: Pharmacokinetic Parameters (in Healthy Subjects)

| Parameter | Itraconazole | This compound | Reference |

| Half-life (t½) at steady state | 44 - >150 hours (dose-dependent) | Dose-dependent, similar to itraconazole | [8][9] |

| Time to reach steady state (Tss) | Approximately 48-72 hours | Approximately 7 days | [8] |

| Plasma Concentration at Steady State | Dose-dependent | Often 1.5 to 2 times higher than itraconazole | [10] |

Table 3: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Fungal Species | Itraconazole MIC (mg/L) | This compound MIC (mg/L) | Key Findings | Reference |

| Aspergillus fumigatus | Generally lower | Generally higher | Itraconazole is often more potent. | [11] |

| Candida albicans | Similar | Similar | Equivalent activity observed in several studies. | [11][12] |

| Cryptococcus neoformans | Generally lower | Generally higher | Itraconazole is often more potent. | [11] |

| Candida glabrata | Lower in some isolates | Higher in some isolates | ~10-15% of isolates more susceptible to itraconazole. | [2][12] |

| Trichophyton mentagrophytes | Lower in some isolates | Higher in some isolates | ~10-15% of isolates more susceptible to itraconazole. | [2][12] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the analysis and comparison of itraconazole and this compound.

Quantification of Itraconazole and this compound in Plasma by LC-MS/MS

This protocol is based on methodologies described for the simultaneous determination of both compounds in biological matrices.[13][14][15][16]

Objective: To accurately quantify the concentrations of itraconazole and this compound in plasma samples.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100-150 µL aliquot of plasma, add an internal standard (e.g., deuterated itraconazole and this compound).

-

Precipitate proteins by adding a solution of acetonitrile containing a small percentage of formic acid (e.g., 0.1-0.5%).

-

Vortex the mixture thoroughly for approximately 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Itraconazole: Monitor the transition from the precursor ion (m/z 705.2) to a specific product ion (e.g., m/z 392.2).

-

This compound: Monitor the transition from the precursor ion (m/z 721.2) to a specific product ion (e.g., m/z 408.2).

-

Internal Standards: Monitor the corresponding transitions for the deuterated analogs.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of itraconazole and this compound in blank plasma.

-

Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized methods for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of itraconazole and this compound against various fungal isolates.

Methodology:

-

Preparation of Antifungal Stock Solutions:

-

Dissolve itraconazole and this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

-

Perform serial twofold dilutions of the stock solutions in the test medium to achieve the desired final concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, sporulating colonies.

-

Prepare a suspension of the fungal conidia or yeast cells in sterile saline.

-

Adjust the turbidity of the suspension spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific cell density.

-

Dilute the standardized suspension in the test medium to the final inoculum concentration.

-

-

Broth Microdilution Assay:

-

Use 96-well microtiter plates.

-

Dispense the serially diluted antifungal agents into the wells.

-

Add the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

-

-

MIC Determination:

-

Visually or spectrophotometrically assess the fungal growth in each well.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control.

-

Conclusion

The hydroxylation of itraconazole to this compound represents a key metabolic step that produces a pharmacologically active metabolite. While structurally very similar, the addition of a hydroxyl group subtly alters the physicochemical properties, which may contribute to the observed differences in in vitro antifungal potency against certain fungal species. Both itraconazole and this compound exhibit high protein binding and long, dose-dependent half-lives. For a complete understanding of the in vivo antifungal effect of itraconazole administration, it is crucial to consider the contribution of its major active metabolite, this compound. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the nuanced differences between these two important antifungal compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 reaction phenotyping of itraconazole hydroxylation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | R63373 | Antifungal | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of itraconazole and hydroxyitraconazole in plasma by use of liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of itraconazole, this compound, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. himedialabs.com [himedialabs.com]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. academic.oup.com [academic.oup.com]

Hydroxy Itraconazole: A Potent CYP3A4 Inhibitor in Drug Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a broad-spectrum antifungal agent, is a well-established and potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast array of therapeutic drugs.[1][2] This inhibition is a cornerstone of significant drug-drug interactions (DDIs), leading to elevated plasma concentrations of co-administered CYP3A4 substrates and potential toxicity.[3] While the parent drug, itraconazole, is a potent inhibitor, its major active metabolite, hydroxy itraconazole, plays a crucial and often underestimated role in the overall inhibitory effect observed in vivo.[4][5] This technical guide provides a comprehensive overview of this compound as a CYP3A4 inhibitor, focusing on its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.

Core Concepts: The Role of Metabolism in CYP3A4 Inhibition

Itraconazole undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to the formation of several metabolites, with this compound being the most prominent in human plasma.[1][5] Notably, this compound circulates at concentrations equal to or even higher than the parent drug, contributing significantly to the overall clinical picture of CYP3A4 inhibition.[5][6] Studies have demonstrated that itraconazole metabolites, including this compound, are as potent or even more potent CYP3A4 inhibitors than itraconazole itself.[4][7] This combined inhibitory pressure from both the parent drug and its active metabolite explains the profound and sustained DDI profile of itraconazole.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potency of this compound against CYP3A4 has been quantified in numerous in vitro studies. The key parameters used to describe this inhibition are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data presented below, summarized from key literature, highlights the potent and competitive nature of this inhibition.

| Compound | Inhibition Parameter | Value (nM) | Experimental System | Probe Substrate | Reference |

| This compound | Unbound Kᵢ | 14.4 | Human Liver Microsomes | Midazolam | [4] |

| Unbound IC₅₀ | 4.6 | Human Liver Microsomes | Midazolam | [4] | |

| Itraconazole | Unbound Kᵢ | 1.3 | Human Liver Microsomes | Midazolam | [4] |

| Unbound IC₅₀ | 6.1 | Human Liver Microsomes | Midazolam | [4] | |

| Keto-Itraconazole | Unbound IC₅₀ | 7.0 | Human Liver Microsomes | Midazolam | [4] |

| N-desalkyl-Itraconazole | Unbound IC₅₀ | 0.4 | Human Liver Microsomes | Midazolam | [4] |

Table 1: In Vitro Inhibition of CYP3A4 by Itraconazole and its Metabolites. This table summarizes the unbound inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for itraconazole and its major metabolites against CYP3A4-mediated midazolam hydroxylation in human liver microsomes.

Mechanism of Inhibition

In vitro studies have consistently shown that this compound acts as a competitive inhibitor of CYP3A4.[4] This means that it binds to the active site of the enzyme, directly competing with substrate molecules. The unbound Ki value of 14.4 nM for this compound, while higher than that of the parent drug (1.3 nM), is still indicative of a very potent inhibitor, especially considering its high circulating concentrations in vivo.[4]

Experimental Protocols

The characterization of this compound as a CYP3A4 inhibitor relies on robust in vitro assay systems. Below are detailed methodologies for two common experimental approaches.

Protocol 1: CYP3A4 Inhibition Assay in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the IC50 value of a test compound (e.g., this compound) for CYP3A4 inhibition using pooled human liver microsomes and a specific probe substrate.

1. Materials and Reagents:

-

Pooled Human Liver Microsomes (HLMs)

-

This compound (or other test inhibitor)

-

Midazolam (CYP3A4 probe substrate)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal Standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the desired final concentrations in the assay.

-

Prepare a stock solution of midazolam in a suitable solvent. The final concentration in the assay should be approximately the Km value for midazolam hydroxylation by CYP3A4.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup (in a 96-well plate):

-

To each well, add:

-

Potassium phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

-

Varying concentrations of this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.5%).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

-

-

Initiate Reaction:

-

Add the CYP3A4 probe substrate (midazolam) to all wells.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

-

Protocol 2: Recombinant CYP3A4 Inhibition Assay

This protocol utilizes a recombinant human CYP3A4 enzyme system, which offers a more defined system compared to HLMs.

1. Materials and Reagents:

-

Recombinant Human CYP3A4 enzyme co-expressed with cytochrome P450 reductase (and often cytochrome b5)

-

This compound (or other test inhibitor)

-

CYP3A4 probe substrate (e.g., a fluorogenic or luminogenic substrate, or a conventional substrate like midazolam)

-

NADPH

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Reaction termination solution (specific to the substrate used)

-

96-well plates (opaque plates for luminescence/fluorescence assays)

-

Plate reader (luminometer or fluorometer) or LC-MS/MS system

2. Procedure:

-

Prepare Reagents: As described in Protocol 1, preparing stock solutions of the inhibitor and substrate.

-

Incubation Setup (in a 96-well plate):

-

To each well, add:

-

Potassium phosphate buffer (pH 7.4)

-

Recombinant CYP3A4 enzyme preparation (at a concentration recommended by the supplier)

-

Varying concentrations of this compound or vehicle control.

-

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction:

-

Add the CYP3A4 probe substrate.

-

Initiate the reaction by adding NADPH.

-

-

Incubation: Incubate at 37°C for a specified time, optimized to be within the linear range of product formation.

-

Reaction Termination and Detection:

-

For fluorogenic/luminogenic substrates: Add a stop reagent that also generates the signal, and read the plate on a suitable plate reader.

-

For conventional substrates (e.g., midazolam): Terminate the reaction with a solvent and proceed with sample processing and LC-MS/MS analysis as described in Protocol 1.

-

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Visualizations

Itraconazole Metabolism Pathway

The following diagram illustrates the metabolic conversion of itraconazole to its major metabolites, including this compound, primarily by the action of CYP3A4.

Caption: Metabolic pathway of itraconazole mediated by CYP3A4.

Experimental Workflow for CYP3A4 Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro CYP3A4 inhibition assay.

Caption: Workflow for a CYP3A4 inhibition assay.

Conclusion

This compound is a potent competitive inhibitor of CYP3A4 and a major contributor to the clinically significant drug-drug interactions observed with itraconazole therapy. Its high circulating concentrations and significant inhibitory potency underscore the importance of considering the role of active metabolites in DDI predictions. The experimental protocols outlined in this guide provide a framework for the accurate in vitro characterization of CYP3A4 inhibitors like this compound, which is essential for drug development and ensuring patient safety. Researchers and drug development professionals should be cognizant of the contribution of this compound to the overall inhibitory profile of itraconazole to better predict and manage potential drug-drug interactions.

References

- 1. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of Hydroxy Itraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of hydroxy itraconazole (B105839), the major active metabolite of the antifungal drug itraconazole. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanism of action to support research and development in antifungal therapies.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Following oral administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites. The most significant of these is hydroxy itraconazole (or hydroxyitraconazole), which exhibits potent antifungal activity and often circulates in plasma at concentrations higher than the parent drug.[1] Understanding the in vitro potency of this compound is therefore crucial for a comprehensive assessment of the overall antifungal efficacy of itraconazole therapy.

Generally, the antifungal potency of itraconazole and this compound are considered to be essentially similar.[2][3] However, some studies have noted differences in their activity against specific fungal species and depending on the culture medium used.[2][4] This guide aims to provide a detailed overview of the existing in vitro data and the methodologies used to generate it.

Data Presentation: Comparative In Vitro Potency

The in vitro activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For itraconazole and its metabolites, the IC50 (the concentration that inhibits 50% of fungal growth) is also commonly reported, particularly when using spectrophotometric reading methods.

A large-scale study involving 1481 clinical fungal isolates from 45 genera provides a comprehensive comparison of the in vitro activity of itraconazole and this compound. The key findings from this study are summarized in the table below. The data represents the distribution of the differences in IC50 values between the two compounds.

| Fungal Genus (Number of Isolates) | Itraconazole MIC ≥ 3 dilutions lower than Hydroxy-Itraconazole (%) | Hydroxy-Itraconazole MIC ≥ 3 dilutions lower than Itraconazole (%) | No significant difference (within 1 dilution) (%) |

| Aspergillus (30) | 3.3 | 0.0 | 96.7 |

| Candida (976) | 5.8 | 2.0 | 92.2 |

| Cryptococcus (65) | 1.5 | 0.0 | 98.5 |

| Trichophyton (108) | 13.0 | 0.9 | 86.1 |

| Overall (1481) | 10.8 | 1.1 | 88.1 |

Data adapted from a study that performed microbroth dilution tests in vitro, showing that for 90% of isolates, the IC50 values for itraconazole and hydroxy-itraconazole were within a mode of one dilution range of experimental error.[2][3]

These results indicate that for the vast majority of fungal isolates tested, the in vitro potencies of itraconazole and this compound are comparable.[2][3] However, for a notable percentage of Trichophyton and Candida glabrata isolates, itraconazole was found to be more potent than its hydroxy metabolite.[2][5]

Experimental Protocols: Determining In Vitro Potency

The in vitro potency of this compound is primarily determined using broth microdilution methods, following standardized procedures established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Adapted from CLSI M27/M38 Guidelines)

This method determines the MIC of an antifungal agent against yeasts and filamentous fungi.

a) Materials:

-

Antifungal Agents: this compound and itraconazole powder.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) or polyethylene (B3416737) glycol (PEG).[6]

-

Culture Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[7][8] For certain fungi, other media like Brain Heart Infusion (BHI) broth may be used.[4]

-

Microplates: Sterile 96-well microtiter plates.

-

Fungal Isolates: Standardized inoculum of the test fungus.

-

Quality Control Strains: e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[9]

b) Procedure:

-

Preparation of Antifungal Stock Solutions: Dissolve the antifungal powders in the appropriate solvent to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Serial Dilutions: Perform serial twofold dilutions of the stock solutions in the culture medium within the 96-well plates to achieve a range of final drug concentrations (e.g., 0.03 to 16 µg/mL).

-

Inoculum Preparation: Grow the fungal isolates on appropriate agar (B569324) plates. Prepare a suspension of fungal conidia or yeast cells in sterile saline or water. Adjust the turbidity of the suspension spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard for yeasts).

-

Inoculation: Dilute the standardized fungal suspension in the culture medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 1 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.

-

Endpoint Determination: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.[2]

Quality Control

The accuracy and reproducibility of the susceptibility testing are ensured by the inclusion of quality control (QC) strains with known MIC ranges for the antifungal agents being tested. The observed MICs for the QC strains should fall within the established ranges for the test to be considered valid.

Mechanism of Action and Signaling Pathway

Itraconazole and this compound belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.

Ergosterol is the major sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14-alpha-demethylase, itraconazole and its hydroxy metabolite block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and cell death.

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by itraconazole and this compound.

Caption: Fungal Ergosterol Biosynthesis Pathway and Azole Inhibition.

Experimental Workflow Visualization

The general workflow for determining the in vitro potency of this compound using the broth microdilution method is outlined in the following diagram.

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Conclusion

The in vitro potency of this compound is a critical factor in the overall efficacy of itraconazole treatment. The available data strongly indicate that its antifungal activity is comparable to that of the parent drug against a wide array of pathogenic fungi.[2][3] Minor differences in susceptibility have been observed for certain species, highlighting the importance of continued surveillance and in vitro testing.[2] The standardized broth microdilution methods provide a reliable framework for assessing the in vitro potency of this compound and other antifungal agents. A thorough understanding of its potency, combined with knowledge of its mechanism of action, is essential for the effective use of itraconazole in clinical practice and for the development of new antifungal strategies.

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Investigations into the Antifungal Activity of Hydroxy Itraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes hepatic metabolism to form several metabolites, with hydroxy itraconazole being the primary active metabolite.[1][2] This metabolite is formed through the action of cytochrome P450 enzymes, particularly CYP3A4.[1][3] Due to its significant in vitro antifungal activity, the presence of this compound is a crucial factor in the overall therapeutic efficacy of itraconazole.[4][5] This technical guide provides a comprehensive overview of the preliminary studies on the antifungal activity of this compound, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Comparative Antifungal Potency

In vitro studies have demonstrated that the antifungal potency of this compound is largely comparable to that of its parent compound, itraconazole, against a wide array of pathogenic fungi.[1][6][7] Microbroth dilution tests on 1481 fungal isolates, spanning 48 genera, revealed that for 90% of the isolates, the IC50 values for both itraconazole and this compound were within a single dilution range of experimental error.[1][6][7] However, for a subset of isolates, particularly some strains of Candida glabrata and Trichophyton mentagrophytes, itraconazole has been observed to be more potent.[1][6]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and IC50 values for this compound against various fungal species as reported in the literature. These values provide a quantitative measure of its antifungal activity.

| Fungal Species | This compound MIC/IC50 (mg/L) | Itraconazole MIC/IC50 (mg/L) | Reference |

| Candida albicans | 0.008 - 0.016 | 0.008 - 0.016 | [8] |

| Candida kefyr | 0.032 | 0.016 | [8] |

| Aspergillus fumigatus | 0.078 | - | [3] |

| Cryptococcus neoformans | 0.078 | - | [3] |

Note: The activity of both itraconazole and this compound can be influenced by the culture medium used for testing.[9] For instance, lower MIC values against Aspergillus fumigatus and Cryptococcus neoformans were observed in brain heart infusion (BHI) medium compared to other media.[9]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Similar to other azole antifungals, the primary mechanism of action for both itraconazole and this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[2][10][11] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[10][11]

By inhibiting this enzyme, this compound disrupts ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[10] This alteration in the cell membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[10][11]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies commonly employed in the preliminary assessment of the antifungal activity of this compound.

Microbroth Dilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a microorganism.

1. Preparation of Antifungal Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

2. Inoculum Preparation:

-

For yeasts, grow the fungal isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

For filamentous fungi, grow the isolate on Potato Dextrose Agar at 30°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer.

3. Assay Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours (yeasts) or at 30°C for a duration sufficient for growth in the control well (filamentous fungi).

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.[8]

Caption: Workflow for MIC determination.

Synergy Testing